Acute Systemic Toxicity: Cypenhymustine Exhibits Approximately 2-Fold Higher LD50 Than the Parent Compound Spiromustine
Cypenhymustine demonstrates substantially lower acute lethality than its parent analog spiromustine when both are administered by single intraperitoneal injection in mice. The LD50 of cypenhymustine is 65.0 mg/kg , whereas spiromustine's LD50 by the same route and species is 33.24 mg/kg (33,244 µg/kg) . This represents an approximately 1.96-fold higher tolerated bolus dose for cypenhymustine, indicative of a wider acute safety margin at the whole-organism level. Beta-tethymustine (LD50 100 mg/kg) and naphthalmustine (LD50 200 mg/kg) show progressively lower acute toxicity within this analog series, confirming that spiro ring structure directly modulates systemic tolerance .
| Evidence Dimension | Acute systemic toxicity (LD50, single i.p. injection) |
|---|---|
| Target Compound Data | 65.0 mg/kg (Swiss male mice, single i.p. injection) |
| Comparator Or Baseline | Spiromustine (NSC 172112): 33.24 mg/kg (mouse, i.p.); Beta-Tethymustine: 100.0 mg/kg; Naphthalmustine: 200 mg/kg |
| Quantified Difference | Cypenhymustine LD50 is 1.96× higher than spiromustine (65.0 vs. 33.24 mg/kg); Beta-tethymustine is 1.54× higher than cypenhymustine (100 vs. 65 mg/kg) |
| Conditions | Swiss male mice; single intraperitoneal (i.p.) bolus injection; lethality endpoint |
Why This Matters
For preclinical in vivo studies, a higher LD50 translates to a wider experimental dosing window and reduced risk of acute mortality during dose-ranging or repeat-dose protocols, a key procurement consideration when selecting among spirohydantoin mustard analogs.
- [1] Sanyal U, Bhattacharya S, Sadhu U, Dutta S, Das H, Ghosh M. Evaluation of 'cypenhymustine', a new anticancer compound, in murine tumour models. Cancer Lett. 1993 Jun 15;70(1-2):1-6. doi: 10.1016/0304-3835(93)90067-j. PMID: 8330289. View Source
- [2] Chemsrc. Spiromustine (CAS 56605-16-4). LD50 — Intraperitoneal — Rodent — mouse — 33244 µg/kg. Accessed via Chemsrc. View Source
- [3] Ghosh M, Bhattacharya S, Sadhu U, Dutta S, Sanyal U. Evaluation of beta-tethymustine, a new anticancer compound, in murine tumour models. Cancer Lett. 1997 Oct 28;119(1):7-12. doi: 10.1016/s0304-3835(97)00244-9. PMID: 18372515. View Source
- [4] Pain A, Samanta S, Dutta S, Saxena AK, Shanmugavel M, Kampasi H, Qazi GN, Sanyal U. Evaluation of naphthalmustine, a nitrogen mustard derivative of naphthalimide as a rationally-designed anticancer agent. J Exp Clin Cancer Res. 2003 Sep;22(3):411-8. PMID: 14582700. View Source
